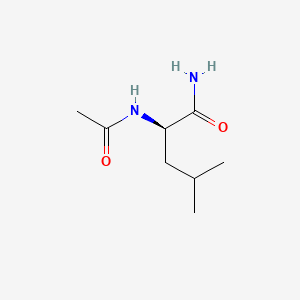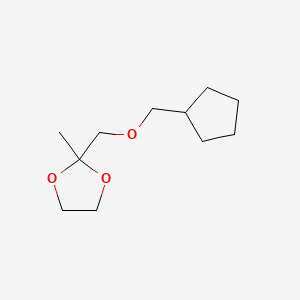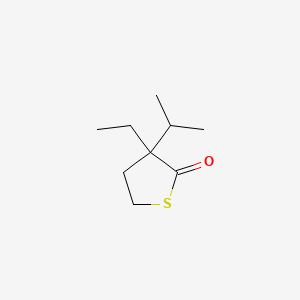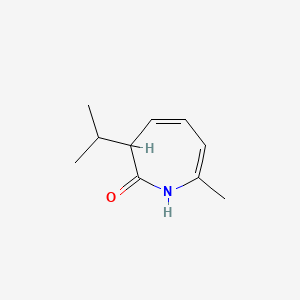
3-iso-Propylphenol-d12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iso-Propylphenol-d12 is a deuterated form of 3-isopropylphenol, which is a colorless liquid with a characteristic odor. This compound is commonly used as a fragrance in perfumes, soaps, and other personal care products. In recent years, it has gained attention in scientific research due to its potential therapeutic and environmental applications.
Métodos De Preparación
The preparation of 3-iso-Propylphenol-d12 involves the incorporation of deuterium atoms into the 3-isopropylphenol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods often involve the use of specialized equipment to ensure the high purity and isotopic enrichment of the final product .
Análisis De Reacciones Químicas
3-iso-Propylphenol-d12 undergoes a variety of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydroxyl group can participate in etherification and esterification reactions, forming ethers and esters, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-iso-Propylphenol-d12 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic applications, including its use as an antiseptic or preservative in pharmaceutical formulations.
Industry: Utilized in the production of polymers and resins, where its unique chemical properties contribute to the formation of high-performance materials.
Mecanismo De Acción
The mechanism of action of 3-iso-Propylphenol-d12 involves its interaction with biological membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption of microbial cell membranes leads to cell lysis and death, making it effective as an antimicrobial agent .
Comparación Con Compuestos Similares
3-iso-Propylphenol-d12 can be compared with other similar compounds, such as:
3-isopropylphenol: The non-deuterated form, which shares similar chemical properties but lacks the isotopic labeling.
4-isopropylphenol: A positional isomer with the isopropyl group attached to the fourth position on the phenol ring, resulting in different chemical behavior and applications.
2-isopropylphenol: Another positional isomer with the isopropyl group attached to the second position on the phenol ring, also exhibiting distinct chemical properties.
The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in analytical and research applications by providing distinct isotopic signatures.
Propiedades
Fórmula molecular |
C9H12O |
|---|---|
Peso molecular |
148.26 g/mol |
Nombre IUPAC |
1,2,3,5-tetradeuterio-4-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |
InChI |
InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |
Clave InChI |
VLJSLTNSFSOYQR-SRQDVOKDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC(C)C1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one](/img/structure/B13836963.png)

![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)

![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)

![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)

![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)
